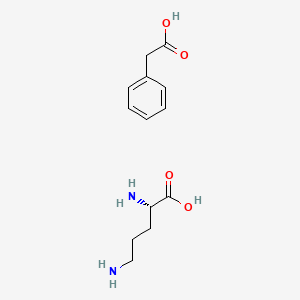
Ornithine phenylacetate
Cat. No. B609774
Key on ui cas rn:
952154-79-9
M. Wt: 268.31 g/mol
InChI Key: LRSYFEZBIMVWRY-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492439B2
Procedure details


7.6 g (0.03 moles) of the L-ornithine benzoate was dissolved in 38 mL H2O and about 4.4 g of sodium phenyl acetate was dissolved 22 mL H2O. Subsequently, the sodium phenyl acetate solution was added to the L-ornithine benzoate solution and left to stir for about 10 minutes About 240 mL of IPA (8:2 IPA:H2O) was added and the solution stirred for 30 minutes before cooling to 4° C. A crystalline solid precipitated after about 3 hrs at 4° C. (L-ornithine phenyl acetate). The precipitate was isolated by vacuum filtration and washed with 48-144 mL of IPA. Yield: 57%
Name
L-ornithine benzoate
Quantity
7.6 g
Type
reactant
Reaction Step One


Name
sodium phenyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two


Name
sodium phenyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
L-ornithine benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][CH2:13][CH2:14][NH2:15].C(OC1C=CC=CC=1)(=O)C.[Na].CC(O)C>O>[C:2]1([CH2:1][C:16]([OH:18])=[O:17])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C@H:11]([C:16]([OH:18])=[O:17])[CH2:12][CH2:13][CH2:14][NH2:15] |f:0.1,2.3,6.7,^1:28|
|
Inputs


Step One
|
Name
|
L-ornithine benzoate
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.N[C@@H](CCCN)C(=O)O
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
sodium phenyl acetate
|
|
Quantity
|
4.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1.[Na]
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
sodium phenyl acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=CC=C1.[Na]
|
|
Name
|
L-ornithine benzoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)O.N[C@@H](CCCN)C(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A crystalline solid precipitated after about 3 hrs at 4° C. (L-ornithine phenyl acetate)
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was isolated by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 48-144 mL of IPA
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O.N[C@@H](CCCN)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

